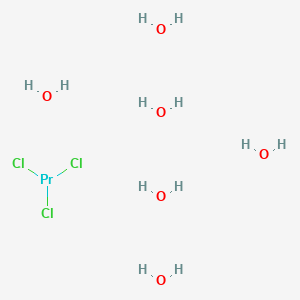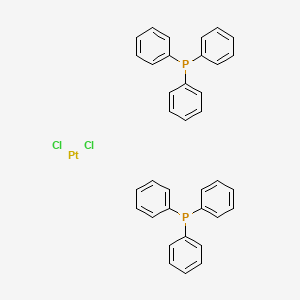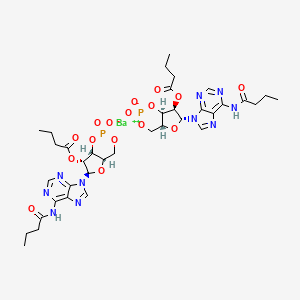![molecular formula C13H9F15O3 B1144308 [4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate CAS No. 16083-75-3](/img/structure/B1144308.png)
[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate
Description
Synthesis Analysis
Syntheses of polyfluorinated compounds involve multifaceted strategies, including the use of polyfluoro-1-(tosyloxy)prop-1-enyllithiums generated by the reaction of polyfluoropropyl toluene-p-sulfonates with n-butyllithium, which readily react with various electrophiles to yield coupling products in good yields. Such methodologies are foundational for generating complex fluorinated compounds, potentially including the one of interest (Funabiki et al., 1998).
Molecular Structure Analysis
The structure of related fluorinated compounds has been elucidated using techniques like X-ray diffraction (XRD) and NMR spectroscopy. For instance, the structure of key intermediates in the synthesis of fluoroquinolone antibiotics has been studied, revealing a predominance of ketone tautomeric forms in solution and the enol form in the solid state (Bazhin et al., 2012).
Chemical Reactions and Properties
Reactivity studies include the facile generation of various fluorinated compounds through reactions like ene reactions of trifluoronitrosomethane, forming N-alkenyl-N-trifluoromethylhydroxylamines, highlighting the versatility and reactivity of fluorinated compounds in synthetic chemistry (Barlow et al., 1980).
Physical Properties Analysis
Investigations into the mesomorphic properties of fluorinated compounds, such as a study on 4-(polyfluoroalkoxycarbonyl)phenyl 4-(4-n-heptoxy-2,3,5,6-tetrafluorophenyl)benzoates, have shown that not all fluorinated compounds display mesogenic behavior, indicating the complex relationship between fluorination and physical properties (Wang et al., 2001).
Chemical Properties Analysis
The chemical transformations and reactivities of fluorinated compounds, such as the synthesis of fluorinated 1,4-enynes bearing an all-carbon quaternary center, demonstrate the unique reactivities afforded by fluorine atoms in organic molecules. These reactions underscore the potential for creating diverse fluorinated structures with novel properties (Zhang et al., 2019).
Scientific Research Applications
Environmental and Biomonitoring Applications
1. Analytical Methodology Development : Studies have focused on the development of analytical methodologies for the quantification and semi-quantitative analysis of fluoroalkylether compounds and other PFAS in environmental and biomonitoring samples. The advancements in non-target screening using high-resolution mass spectrometry have played a crucial role in identifying and quantifying these substances in various matrices, providing crucial data for environmental health assessments (Munoz et al., 2019).
2. Environmental Fate and Effects : Research has also been conducted to bridge knowledge gaps on the environmental fate and effects of ether-PFAS, comparing them with some legacy PFAS. This research is essential for understanding the persistence, bioaccumulation, and toxicity properties of these compounds, which is critical for environmental risk assessments and developing regulations to protect human health and ecosystems (Munoz et al., 2019).
properties
IUPAC Name |
[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F15O3/c1-2-6(30)31-4-5(29)3-7(14,15)9(17,18)11(21,22)10(19,20)8(16,12(23,24)25)13(26,27)28/h2,5,29H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAPLXCRUNAADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F15O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703062 | |
| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate | |
CAS RN |
16083-75-3 | |
| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16083-75-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








